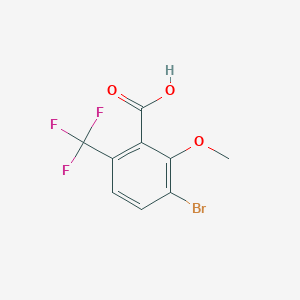
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of styryl derivatives. These compounds are characterized by the presence of a styryl group, which is a vinyl group attached to a benzene ring. The compound’s structure includes a bromine atom, a methoxy group, and a nitro group attached to the benzene ring, along with a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Styryl Formation: The formation of the styryl group through a reaction such as the Wittig reaction.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development and therapeutic research.
Industry: Could be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action for (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Chloro-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Bromo-3-ethoxy-2-nitrostyryl)pyrrolidine
Propriétés
Formule moléculaire |
C13H15BrN2O3 |
|---|---|
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H15BrN2O3/c1-19-12-5-4-11(14)10(13(12)16(17)18)6-9-15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3/b9-6+ |
Clé InChI |
WOJZGIQXCFINCX-RMKNXTFCSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)Br)/C=C/N2CCCC2)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)C=CN2CCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



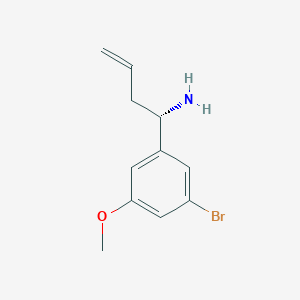
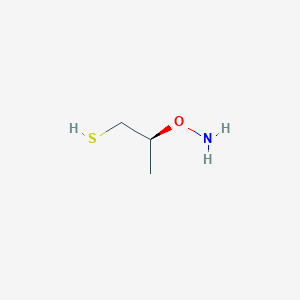
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)



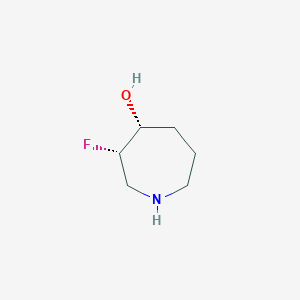
![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)

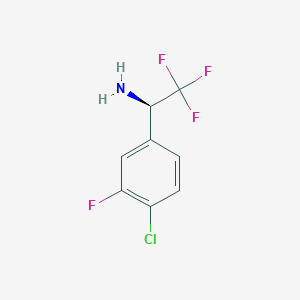
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
